3-Nitro-2-(trifluoromethyl)benzonitrile
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Description
“3-Nitro-2-(trifluoromethyl)benzonitrile” is an organic compound with the molecular formula C8H3F3N2O2 . It has a molecular weight of 216.12 .
Molecular Structure Analysis
The molecular structure of “3-Nitro-2-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a nitro group (-NO2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) .Scientific Research Applications
Use as a Reference Compound
Specific Scientific Field
This compound is used in the field of Chemistry .
Application Summary
“3-Nitro-2-(trifluoromethyl)benzonitrile” is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that this compound was used in a controlled laboratory setting, following standard procedures for chemical analysis and electron affinity determination.
Results or Outcomes
The specific results or outcomes of this application were not provided in the source. However, the use of this compound as a reference would have contributed to the accuracy and reliability of the electron affinity determination for 1,3,5,7-cyclooctatetraene (COT).
Use in Pharmaceutical Research
Specific Scientific Field
This compound is used in the field of Pharmaceutical Research .
Application Summary
Trifluoromethyl group-containing compounds, such as “3-Nitro-2-(trifluoromethyl)benzonitrile”, have been found in many FDA-approved drugs over the last 20 years . These compounds exhibit numerous pharmacological activities.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that this compound was used in a controlled laboratory setting, following standard procedures for pharmaceutical research and drug development.
Results or Outcomes
The specific results or outcomes of this application were not provided in the source. However, the presence of trifluoromethyl group-containing compounds in FDA-approved drugs suggests that these compounds, including “3-Nitro-2-(trifluoromethyl)benzonitrile”, have been successful in contributing to the efficacy of these drugs.
Use as a Reference Compound in Electron Affinity Determination
Application Summary
“3-Nitro-2-(trifluoromethyl)benzonitrile” was used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .
properties
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRYAULYRGLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(trifluoromethyl)benzonitrile |
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